

Technical Support Center: Optimizing In Vivo Efficacy of Celgosivir

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Compound of Interest		
Compound Name:	Celgosivir	
Cat. No.:	B1668368	Get Quote

Welcome to the technical support center for **Celgosivir**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and guestions that may arise during in vivo experiments with **Celgosivir**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected antiviral efficacy of **Celgosivir** in our in vivo model. What are the potential reasons?

A1: Several factors can contribute to lower-than-expected in vivo efficacy. Consider the following:

- Dosing Regimen: Pre-clinical studies in mice have shown that the dosing schedule is critical.
 A twice-daily (BID) or even four-times-daily regimen has demonstrated higher efficacy compared to a single daily dose.[1][2][3][4] This is likely due to the rapid metabolism of Celgosivir to its active form, castanospermine, and its subsequent clearance.[3][5]
- Timing of Treatment Initiation: The therapeutic window for **Celgosivir** appears to be narrow. In animal models, treatment initiated at the time of infection or shortly after shows the most significant effect.[1][6] When treatment is delayed until peak viremia, as is often the case in clinical settings, the efficacy is diminished.[1][6]



- Animal Model: The most commonly used model, the AG129 mouse (deficient in type I and II interferon receptors), has limitations and may not fully recapitulate human dengue disease.
 [1] Discrepancies between promising results in this model and human clinical trials have been noted.
- Viral Strain and Serotype: The efficacy of **Celgosivir** can be dependent on the specific viral strain and serotype being studied.[1]

Q2: What is the recommended dosing schedule for **Celgosivir** in mouse models?

A2: Based on published studies, a twice-daily (BID) intraperitoneal (i.p.) injection of 25-50 mg/kg has been shown to be protective in lethal mouse models of dengue virus infection.[2][3] [4] Some studies suggest that a four-times-daily regimen may be even more effective, especially when treatment is initiated after the onset of viremia.[1][6]

Q3: Celgosivir is a prodrug of castanospermine. How does this affect its in vivo activity?

A3: **Celgosivir** is rapidly and extensively converted to castanospermine in vivo.[3][5][7][8][9] This rapid conversion is a key pharmacokinetic feature. **Celgosivir** was designed to have better oral bioavailability than castanospermine.[4] When designing experiments, it is important to consider the pharmacokinetics of both **Celgosivir** and castanospermine. The efficacy of **Celgosivir** is attributed to the action of castanospermine, which inhibits the host enzyme α -glucosidase I.[1][7][8]

Q4: Have combination therapies with **Celgosivir** shown any promise?

A4: Yes, particularly in the context of Hepatitis C Virus (HCV). While **Celgosivir** as a monotherapy for HCV was not highly effective, it demonstrated a synergistic effect when combined with pegylated interferon alfa-2b and ribavirin in Phase II clinical trials.[7][8][9][10] This suggests that combination therapy could be a viable strategy to enhance the in vivo efficacy of **Celgosivir** for other viral infections as well.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Celgosivir



Virus	Assay Type	Cell Line	IC50 / EC50	Reference
Bovine Viral Diarrhea Virus (BVDV)	In vitro assay	Not specified	1.27 μM (IC50)	[2]
Bovine Viral Diarrhea Virus (BVDV)	Plaque assay	Not specified	16 μM (IC50)	[2]
Bovine Viral Diarrhea Virus (BVDV)	Cytopathic effect assay	Not specified	47 μM (IC50)	[2]
Human Immunodeficienc y Virus (HIV-1)	Not specified	HIV-infected T cells	2.0 ± 2.3 μM (IC50)	[2]
Dengue Virus Serotype 2 (DENV2)	Not specified	Not specified	0.2 μM (EC50)	[2]
Dengue Virus Serotypes 1, 3, 4 (DENV)	Not specified	Not specified	< 0.7 μM (EC50)	[2]
Dengue Virus Serotype 2 (DENV2)	Viral secretion	Primary human macrophages	5 μM (EC50)	[11][12]

Table 2: In Vivo Efficacy of Celgosivir in AG129 Mouse Model (Dengue)



Dosage Regimen	Treatment Initiation	Outcome	Reference
50 mg/kg BID for 5 days	Day 0, 1, or 2	Full protection from lethal infection	[2]
50, 25, or 10 mg/kg BID	Not specified	More protective than a single 100 mg/kg dose	[2][3][4]
33.3 mg/kg t.i.d.	Not specified	Significant reduction in circulating viral RNA	[13]
25 mg/kg BID for 3 days	Day 0 post-infection	Significant reduction in viremia	[6]
25 mg/kg BID for 3 days	Day 3 post-infection	No benefit	[6]

Table 3: Pharmacokinetics of Celgosivir in Humans (CELADEN Trial)

Parameter	Value	Reference
Prodrug Conversion	Rapidly converted to castanospermine	[5][12]
Castanospermine Mean Peak Conc. (Cmax)	5727 ng/mL (30.2 μM)	[5][12][14]
Castanospermine Mean Trough Conc. (Cmin)	430 ng/mL (2.3 μM)	[5][12][14]
Castanospermine Half-life (t1/2)	2.5 (± 0.6) hours	[5][12][14]

Experimental Protocols

Protocol 1: In Vivo Efficacy of **Celgosivir** in a Lethal AG129 Mouse Model of Dengue Virus Infection

• Animal Model: Use AG129 mice, which are deficient in both type I and II interferon receptors.



- Virus Strain: A mouse-adapted dengue virus strain (e.g., DENV-2 strain S221) is used to induce a lethal infection.
- Infection: Infect mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Treatment Groups:
 - Vehicle control (e.g., saline or PBS).
 - Celgosivir treatment group(s) at desired concentrations (e.g., 25 mg/kg, 50 mg/kg).
- Drug Administration:
 - Prepare Celgosivir in a suitable vehicle.
 - Administer Celgosivir via i.p. injection.
 - o Dosing schedule: Typically twice daily (BID) for 5-7 days.
 - Treatment initiation: Begin treatment at the time of infection (Day 0) or at specified time points post-infection.
- Monitoring:
 - Monitor mice daily for morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality for a period of 10-21 days.
 - Collect blood samples at various time points (e.g., days 1, 3, 7 post-infection) via submandibular or retro-orbital bleeding to measure viremia.
- Endpoint Analysis:
 - Survival: Plot survival curves (Kaplan-Meier) and compare between groups.
 - Viremia: Quantify viral load in serum using plaque assays or quantitative real-time PCR (qRT-PCR).



Clinical Signs: Score clinical signs of disease.

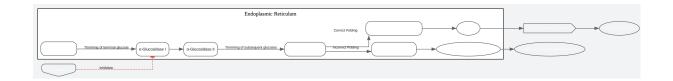
Protocol 2: In Vitro Plaque Reduction Neutralization Test (PRNT)

- Cell Culture: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 12-well or 24-well plates and grow to confluency.
- Virus Preparation: Prepare serial dilutions of the virus stock.
- Compound Preparation: Prepare serial dilutions of **Celgosivir** in cell culture medium.
- Infection and Treatment:
 - Pre-incubate the cells with the different concentrations of Celgosivir for a specified period (e.g., 1-2 hours).
 - Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
 - After the virus adsorption period, remove the inoculum and overlay the cells with a semisolid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding concentrations of **Celgosivir**.
- Incubation: Incubate the plates for several days to allow for plaque formation.
- Plaque Visualization:
 - Fix the cells with a fixative solution (e.g., 4% formaldehyde).
 - Stain the cells with a staining solution (e.g., crystal violet).
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each concentration of Celgosivir compared to the untreated virus control.



 Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

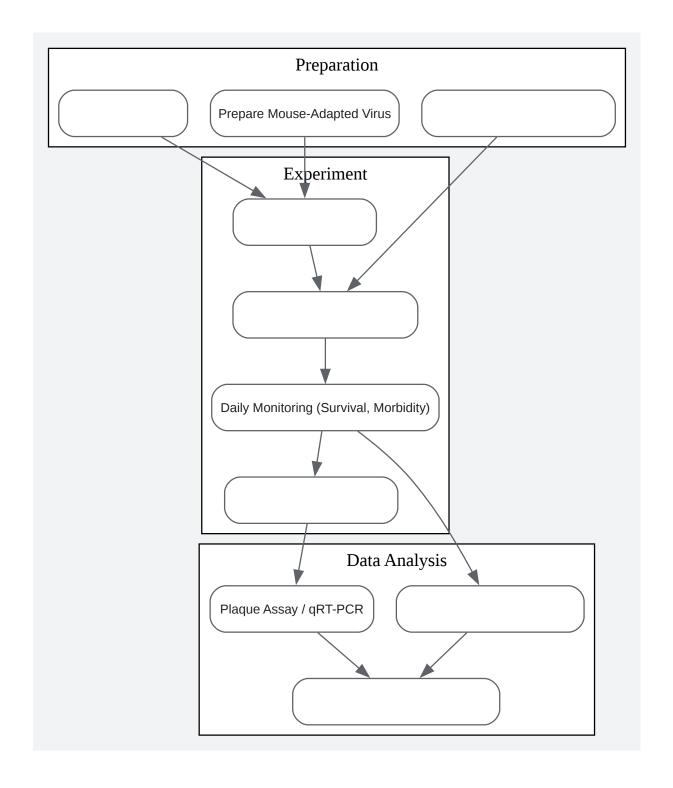
Visualizations



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Caption: Mechanism of action of Celgosivir.

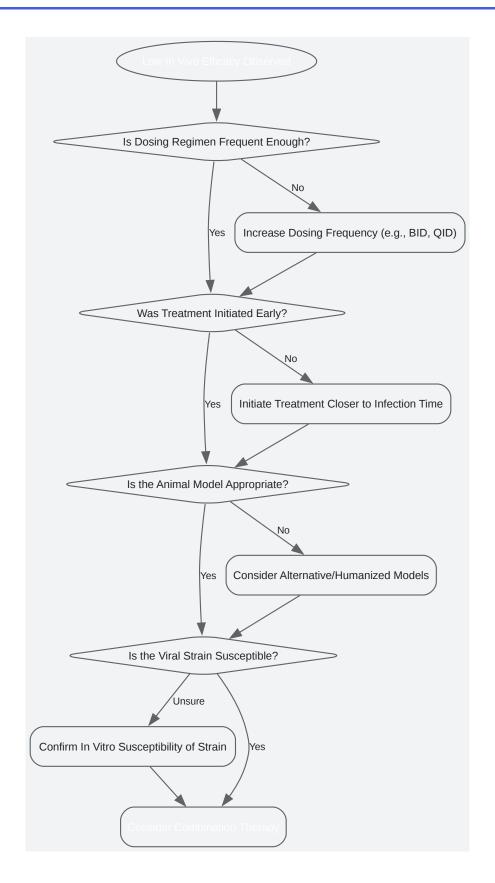




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Caption: Experimental workflow for in vivo Celgosivir efficacy studies.





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